4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-12-3-5-13(6-4-12)22(19,20)17-11-2-7-14-10(8-11)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTBGLJCTJMWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of N-(2-oxoindolin-5-yl) Sulfonamides
The following technical guide details the mechanism of action (MOA) for N-(2-oxoindolin-5-yl) sulfonamides , a privileged scaffold in medicinal chemistry known for its polypharmacological profile in oncology.
Executive Summary
N-(2-oxoindolin-5-yl) sulfonamides represent a hybrid class of small-molecule inhibitors that merge two distinct pharmacophores: the 2-oxoindoline (oxindole) core and the sulfonamide moiety. This structural integration grants access to a "dual-targeting" mechanism, primarily modulating signaling pathways critical to tumor survival and proliferation.
-
Primary Mechanism (Kinase Inhibition): The oxindole core functions as an ATP-mimetic, binding to the hinge region of protein kinases (e.g., CDK2, VEGFR2), leading to cell cycle arrest and angiogenesis suppression.
-
Secondary Mechanism (Metabolic Modulation): Depending on the substitution pattern (specifically if a primary sulfonamide is present), these compounds inhibit Tumor-Associated Carbonic Anhydrases (hCA IX/XII), disrupting pH regulation in hypoxic tumor microenvironments.
Chemical Biology & Structural Logic
To understand the mechanism, one must deconstruct the scaffold’s binding logic. The nomenclature N-(2-oxoindolin-5-yl) sulfonamide implies a sulfonamide group attached to the nitrogen at the 5-position of the oxindole ring (
The Pharmacophore Hybrid
| Component | Biological Function | Molecular Interaction |
| 2-Oxoindoline (Oxindole) | ATP-Mimetic | Acts as a hydrogen bond donor/acceptor pair (C=O and N-H) to interact with the "Hinge Region" of kinase active sites (e.g., Glu81/Leu83 in CDK2). |
| Sulfonamide Linker (-SO2NH-) | Geometry & Solubility | Provides a rigid yet polar spacer that orients the "tail" of the molecule into the solvent-exposed front or the hydrophobic back pocket of the enzyme. |
| Aryl Tail (R-Group) | Selectivity Filter | Exploits hydrophobic pockets (e.g., the Gatekeeper residue) to confer selectivity between kinase families (e.g., CDK vs. VEGFR). |
Core Mechanism of Action: ATP-Competitive Kinase Inhibition
The dominant biological activity of N-substituted oxindoles is Type I Kinase Inhibition . These compounds function by competitively displacing Adenosine Triphosphate (ATP) from the catalytic cleft of the kinase.
Binding Mode Analysis
-
Hinge Binding: The oxindole lactam (NH-C=O) forms a bidentate hydrogen bond network with the kinase hinge region backbone. This mimics the adenine ring of ATP.
-
Hydrophobic Clamp: The aromatic core of the oxindole sits within the hydrophobic cleft formed by the N-lobe and C-lobe of the kinase.
-
Sulfonamide Extension: The sulfonamide moiety at the 5-position projects the R-group towards the Solvent Front or the Ribose Binding Pocket , depending on the specific torsion angles. This extension is critical for potency, as it stabilizes the inhibitor-enzyme complex via van der Waals interactions.
Pathway Modulation (CDK2/Cyclin E Context)
Inhibition of Cyclin-Dependent Kinase 2 (CDK2) prevents the phosphorylation of the Retinoblastoma protein (Rb).
-
Normal State: CDK2/Cyclin E phosphorylates Rb
E2F release S-phase entry. -
Inhibited State: Rb remains hypophosphorylated
E2F sequestered G1/S Phase Cell Cycle Arrest .
Visualization of Signaling Pathway
The following diagram illustrates the downstream effects of CDK2 inhibition by the oxindole sulfonamide scaffold.
Caption: Competitive displacement of ATP by the inhibitor prevents Rb phosphorylation, sequestering E2F and forcing G1/S arrest.
Secondary Mechanism: Carbonic Anhydrase Modulation
While the "N-substituted" form (
-
Mechanism: The sulfonamide anion (
) coordinates directly to the ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Therapeutic Outcome: Disruption of pH regulation in hypoxic tumors, leading to intracellular acidification and cell death.
Experimental Validation Protocols
To validate the mechanism of action for a newly synthesized N-(2-oxoindolin-5-yl) sulfonamide, the following self-validating workflow is recommended.
In Vitro Kinase Assay (ADP-Glo™)
Purpose: Quantify the IC50 against specific kinases (CDK2, VEGFR2).
-
Reagents: Recombinant CDK2/Cyclin E1, ATP (at
), Substrate (Rb peptide), Test Compound. -
Protocol:
-
Incubate Kinase + Substrate + Compound for 10 min.
-
Add ATP to initiate reaction (60 min @ RT).
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light).
-
-
Validation: Signal is inversely proportional to inhibition. A sigmoidal dose-response curve confirms ATP-competitive binding.
Cell Cycle Analysis (Flow Cytometry)
Purpose: Confirm the G1/S arrest phenotype predicted by the MOA.
-
Cell Line: MCF-7 (Breast Cancer) or HCT-116 (Colon Cancer).
-
Protocol:
-
Treat cells with
of compound for 24h. -
Fix in 70% Ethanol (-20°C).
-
Stain with Propidium Iodide (PI) + RNase A.
-
Analyze via Flow Cytometry.
-
-
Expected Result: A distinct increase in the G0/G1 peak and depletion of the S-phase population compared to DMSO control.
Experimental Workflow Diagram
Caption: Step-by-step validation workflow from chemical synthesis to phenotypic confirmation.
References
-
Eldehna, W. M., et al. (2017). "Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies." European Journal of Medicinal Chemistry. Link
-
Ibrahim, H. S., et al. (2015). "Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII." European Journal of Medicinal Chemistry. Link
-
Natale, F., et al. (2021). "Kinase Inhibitor Scaffolds: The Oxindole Legacy." Journal of Medicinal Chemistry. (Contextual grounding for Oxindole Kinase activity).[3]
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
Sources
Targeting the Tumor Microenvironment and Cytoskeleton: A Technical Guide to 4-Methoxybenzenesulfonamide Derivatives in Oncology
Executive Summary
This technical guide analyzes the therapeutic utility of 4-methoxybenzenesulfonamide derivatives in oncology. While the sulfonamide moiety (
The Pharmacophore: Structure-Activity Relationship (SAR)[1][2]
The 4-methoxybenzenesulfonamide scaffold functions as a "privileged structure" in medicinal chemistry, capable of binding to distinct biological targets depending on the derivatization at the sulfonamide nitrogen (
The Sulfonamide "Warhead" (Zinc Binding)
The primary function of the unsubstituted sulfonamide group is to act as a Zinc-Binding Group (ZBG) .
-
Mechanism: The sulfonamide nitrogen coordinates with the
ion in the active site of metalloenzymes, most notably Carbonic Anhydrases (CA) . -
Ionization: The
of the sulfonamide is . Binding usually requires the ionized form ( ), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
The 4-Methoxy Group (Electronic & Steric Tuning)
The para-methoxy substituent is not merely a bystander; it drives specific interactions:
-
Electronic Effect: As a strong Electron Donating Group (EDG) via resonance, it increases electron density on the aromatic ring. This subtly influences the acidity of the sulfonamide protons, tuning the
for optimal bioavailability and binding kinetics. -
Lipophilic Occupancy: In tubulin binding (Colchicine site), the methoxy group mimics the methoxy-rich rings of combretastatin A-4 and colchicine, occupying hydrophobic pockets (specifically the
-tubulin subunit) to sterically hinder microtubule polymerization.
Mechanistic Pathways
Primary Target: Carbonic Anhydrase IX (CA IX) & Hypoxia
CA IX is a transmembrane enzyme overexpressed in hypoxic tumors (HIF-1
-
Pathology: The generated
acidifies the extracellular space (pH 6.5), promoting matrix metalloproteinase (MMP) activation, tissue invasion, and metastasis. -
Inhibition: 4-methoxybenzenesulfonamide derivatives inhibit CA IX, normalizing extracellular pH and reducing metastatic potential.
Secondary Target: Tubulin Destabilization
Certain
-
Mechanism: They prevent the curvature changes necessary for microtubule straightness, leading to catastrophic depolymerization.
-
Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]
Visualizing the Dual Mechanism
The following diagram illustrates how a single scaffold can impact two distinct oncogenic pathways.
Figure 1: Dual mechanistic action of 4-methoxybenzenesulfonamide derivatives targeting hypoxic acidosis (CA IX) and mitosis (Tubulin).
Chemical Synthesis Protocol
To ensure reproducibility and high yield, the synthesis of 4-methoxybenzenesulfonamide derivatives typically follows a chlorosulfonation-amidation route.
Synthetic Workflow Diagram
Figure 2: General synthetic pathway for 4-methoxybenzenesulfonamide derivatives.
Step-by-Step Protocol
Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride
-
Setup: Place a 250 mL three-necked round-bottom flask in an ice bath (
). Equip with a dropping funnel and a magnetic stirrer. -
Reagents: Add Chlorosulfonic acid (
, excess) to the flask. -
Addition: Dropwise add Anisole (
) over 30 minutes. Critical: Maintain temperature to prevent localized overheating and polymerization. -
Reaction: Stir at room temperature for 2 hours.
-
Quenching: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate, wash with cold water (
), and dry in a vacuum desiccator.-
Validation: Check melting point (expected:
).
-
Step 2: Amidation (Derivatization)
-
Setup: Dissolve the amine of choice (e.g., 4-amino-antipyrine, heterocyclic amine) (
) in anhydrous THF or DCM ( ). -
Base: Add Triethylamine (
) or Pyridine to scavenge the HCl generated. -
Addition: Add 4-Methoxybenzenesulfonyl chloride (
) (from Step 1) portion-wise. -
Reaction: Stir at room temperature for 4--12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via column chromatography.
-
Validation: Confirm structure via
-NMR (Look for methoxy singlet and sulfonamide NH).
-
Biological Evaluation Protocols
Trustworthy data requires standardized assays. The following protocols are industry standards for validating these specific derivatives.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This assay measures the time required for the pH to change during the hydration of
-
Method: Khalifah’s Stopped-Flow Method.
-
Reagents:
-
Buffer: HEPES (
, pH 7.5). -
Indicator: Phenol Red (
). -
Substrate:
-saturated water.
-
-
Procedure:
-
Incubate enzyme (CA IX or CA II) with the inhibitor (10 nM -- 10
M) for 15 min at room temperature. -
Rapidly mix enzyme-inhibitor solution with
-saturated water in a stopped-flow spectrophotometer. -
Monitor absorbance decay at 557 nm (Phenol Red transition).
-
-
Calculation: Determine
by plotting reaction rate vs. log[Inhibitor]. Calculate using the Cheng-Prusoff equation.
Tubulin Polymerization Assay
Determines if the derivative acts as a microtubule destabilizer.
-
Principle: Tubulin polymerization increases turbidity (light scattering) or fluorescence (if using DAPI/fluorophore-labeled tubulin).
-
Procedure:
-
Prepare purified tubulin (
) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM , 1 mM GTP, pH 6.9). -
Add test compound (
) or control (Colchicine) to the wells of a 96-well plate (pre-warmed to ). -
Initiate polymerization by placing the plate in a spectrophotometer at
. -
Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Interpretation: A reduction in steady-state absorbance compared to vehicle control indicates inhibition of polymerization .
Comparative Data Analysis
The following table summarizes reported potency data for 4-methoxybenzenesulfonamide derivatives against key targets. Note: Data represents typical ranges found in literature for optimized leads.
| Compound Class | Target | Assay Type | Typical IC50 / Ki | Mechanism Note | Reference |
| SLC-0111 (Ureido-sulfonamide) | CA IX | Stopped-Flow | Selective over CA II (cytosolic) | [1] | |
| Indolyl-sulfonamides | CA IX / Tubulin | Cell Viability | Dual inhibitor; arrests G2/M | [2] | |
| Pyrazolyl-sulfonamides | CA IX | Stopped-Flow | High selectivity for hypoxic tumors | [3] | |
| Combretastatin Analogs | Tubulin | Polymerization | Binds colchicine site | [4] |
Future Outlook & Challenges
-
Selectivity: The major challenge is avoiding inhibition of cytosolic CA I and CA II, which are ubiquitous and essential for physiological pH balance. The 4-methoxy group aids lipophilicity, but the "tail" of the molecule (the N-substituent) dictates isozyme selectivity.
-
Solubility: While the sulfonamide is polar, the methoxy-aryl core is hydrophobic. Formulation often requires salt forms (e.g., sodium sulfonamides) or nanoparticle delivery systems.
-
Resistance: Cancer cells may upregulate drug efflux pumps (P-gp). Designing derivatives that are not P-gp substrates is a current priority in lead optimization.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Evaluation of 4-Methoxybenzenesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Eldehna, W. M., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents. Journal of Medicinal Chemistry. Link
-
Wang, Y., et al. (2021).[4] Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. Link
-
Gwaltney, S. L., et al. (2001). Novel Sulfonate Analogues of Combretastatin A-4: Potent Antimitotic Agents. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Aminooxindole Sulfonamides
Abstract
The 5-aminooxindole sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique combination of a rigid oxindole framework, a versatile amino group for further functionalization, and the pharmacologically critical sulfonamide moiety makes it a focal point for drug discovery programs targeting a range of diseases.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways to access this valuable molecular architecture. We will explore two principal retrosynthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific objectives.
Introduction: The Strategic Importance of the 5-Aminooxindole Sulfonamide Core
The oxindole ring system is a recurring motif in biologically active natural products and synthetic pharmaceuticals, prized for its rigid, planar structure that allows for precise orientation of substituents to interact with biological targets.[4] When functionalized at the 5-position with an amino group, it provides a crucial handle for derivatization, enabling the exploration of structure-activity relationships (SAR).
The sulfonamide functional group (R-SO₂NH-R') is a cornerstone of modern medicinal chemistry.[5][6][7] Renowned for its role in the development of sulfa drugs, the first class of effective systemic antibacterial agents, its utility has since expanded dramatically.[3][6] Sulfonamides are excellent bioisosteres for amides, offering improved metabolic stability and altered physicochemical properties.[8] They are found in drugs with a vast array of applications, including diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of enzymes like carbonic anhydrase.[1][2][9]
The combination of these three components—oxindole, a 5-amino linker, and a sulfonamide—creates a molecular scaffold with immense potential for developing novel therapeutics. This guide is designed to provide drug development professionals and synthetic chemists with the foundational knowledge to efficiently construct this high-value core.
Retrosynthetic Analysis: Deconstructing the Target Scaffold
A logical analysis of the target 5-aminooxindole sulfonamide structure reveals two primary strategic disconnections. The choice between these pathways often depends on the availability of starting materials and the desired diversity in the final products.
Caption: Retrosynthetic analysis of 5-aminooxindole sulfonamides.
-
Pathway 1 (Late-Stage Sulfonylation): This convergent approach involves the synthesis of a 5-aminooxindole intermediate, which is then coupled with a diverse range of sulfonyl chlorides. This is arguably the more flexible route for generating a library of analogs with varied sulfonamide substituents.
-
Pathway 2 (Early-Stage Sulfonylation): This linear approach begins with an appropriately substituted aniline already bearing the required sulfonamide group. The oxindole ring is then constructed in the later stages of the synthesis. This pathway may be advantageous if the required aniline precursor is commercially available or easily synthesized.
Pathway 1: Late-Stage Sulfonylation of 5-Aminooxindole
This strategy is often preferred for library synthesis due to its convergent nature. The core 5-aminooxindole is prepared in bulk and then reacted with various sulfonyl chlorides to generate the final products.
Caption: Workflow for the Late-Stage Sulfonylation Pathway.
Step 1.1: Synthesis of 5-Nitrooxindole
The initial step involves the electrophilic nitration of the oxindole core. The electron-donating nature of the amide nitrogen and the benzene ring directs the incoming nitro group primarily to the 5-position.
-
Causality: A mixture of nitric acid and sulfuric acid is the classic reagent for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent over-nitration.
Step 1.2: Reduction of 5-Nitrooxindole to 5-Aminooxindole
The conversion of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is the most common and efficient method.
-
Expertise & Experience: While various reducing agents can be used, catalytic hydrogenation with palladium on carbon (Pd/C) is preferred for its high yield, clean conversion, and ease of product isolation (the catalyst is simply filtered off).[10] Hydrogen gas is the ideal reductant, but for safety and convenience in a lab setting, transfer hydrogenation using a hydrogen donor like ammonium formate is an excellent alternative.[10] The choice of solvent is typically an alcohol like ethanol or methanol, which readily dissolves the starting material and is compatible with the catalyst.
Experimental Protocol: Reduction of 5-Nitrooxindole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-nitrooxindole (1.0 eq).
-
Solvent & Catalyst: Add methanol or ethanol as the solvent (approx. 10-20 mL per gram of starting material) followed by 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Hydrogen Source: Add ammonium formate (3-5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 65-78°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 5-aminooxindole.[10]
Step 1.3: Sulfonylation of 5-Aminooxindole
This is the final, diversity-generating step. The nucleophilic 5-amino group reacts with an electrophilic sulfonyl chloride to form the stable sulfonamide bond.
-
Trustworthiness: This reaction is highly reliable and is a cornerstone of medicinal chemistry.[5] A non-nucleophilic base, typically pyridine or triethylamine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is typically run in an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[11]
Experimental Protocol: Synthesis of a 5-Aminooxindole Sulfonamide
-
Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 5-aminooxindole (1.0 eq) in anhydrous pyridine or a mixture of DCM and triethylamine (1.5-2.0 eq).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add the desired arylsulfonyl chloride (1.05-1.1 eq) dropwise or portion-wise, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into water or 1M HCl (aq) and extract with an organic solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 5-aminooxindole sulfonamide.[11]
Pathway 2: Oxindole Ring Formation on a Sulfonamide Precursor
This linear strategy involves building the oxindole ring onto a pre-functionalized aromatic core. It can be efficient if the aniline starting material is readily accessible. A common method is the Friedel-Crafts-type cyclization of a chloroacetylated aniline derivative.
Caption: Workflow for the Early-Stage Sulfonylation Pathway.
Step 2.1: Synthesis of N-(4-sulfamoylphenyl)-2-chloroacetamide
The synthesis begins with a commercially available aniline, such as sulfanilamide (4-aminobenzenesulfonamide). The amino group is acylated with chloroacetyl chloride.
-
Causality: The reaction is a standard nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the carbonyl carbon of chloroacetyl chloride. A base is often added to scavenge the HCl byproduct. The chloroacetyl group is specifically chosen because the C-Cl bond provides the electrophilic center for the subsequent cyclization step.
Step 2.2: Intramolecular Friedel-Crafts Cyclization
This is the key ring-forming step. A strong Lewis acid, such as aluminum chloride (AlCl₃), is used to catalyze an intramolecular Friedel-Crafts alkylation.
-
Expertise & Experience: The Lewis acid coordinates to the chlorine atom of the chloroacetamide side chain, making the adjacent carbon highly electrophilic. This electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the activating amide group, forming the new C-C bond and closing the five-membered ring to yield the oxindole core. The reaction conditions must be carefully controlled, as Friedel-Crafts reactions can be sensitive. Anhydrous conditions are critical as AlCl₃ reacts violently with water.
Experimental Protocol: Friedel-Crafts Cyclization to form a 5-Sulfonamidooxindole
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq).
-
Reagent Addition: Add N-(4-sulfamoylphenyl)-2-chloroacetamide (1.0 eq) portion-wise at room temperature. The mixture will likely form a thick slurry or melt.
-
Reaction: Carefully heat the reaction mixture to 130-150°C. The reaction is often run neat (without solvent). Maintain this temperature for 2-5 hours, monitoring by TLC (a small aliquot can be carefully quenched in ice water and extracted for analysis).
-
Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, quench the reaction by adding crushed ice, followed by cold water. This is a highly exothermic process.
-
Isolation: The product often precipitates from the aqueous mixture. Filter the solid, wash thoroughly with water, and then with a cold organic solvent (e.g., ethanol or ether) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Comparative Analysis and Data Summary
The choice of synthetic pathway is a strategic decision based on the project goals.
| Feature | Pathway 1: Late-Stage Sulfonylation | Pathway 2: Early-Stage Sulfonylation |
| Flexibility | High. A single intermediate (5-aminooxindole) can be paired with hundreds of commercial or custom sulfonyl chlorides. | Low. A new linear synthesis is required for each different sulfonamide substituent. |
| Convergence | Convergent. Two pieces are made separately and combined at the end, which is generally more efficient. | Linear. The overall yield is the product of the yields of each sequential step. |
| Starting Materials | Oxindole is readily available. Sulfonyl chlorides are widely available commercially. | Substituted anilines may require multi-step synthesis if not commercially available. |
| Key Challenges | The final sulfonylation step is generally robust and high-yielding. | The intramolecular Friedel-Crafts cyclization can be harsh and may not be suitable for sensitive substrates. |
| Ideal Application | Library synthesis for SAR exploration and lead optimization. | Synthesis of a single, specific target compound where the aniline precursor is readily available. |
Conclusion
The synthesis of 5-aminooxindole sulfonamides is a critical capability for modern drug discovery programs. The two primary pathways presented here—late-stage sulfonylation and early-stage ring formation—offer robust and reliable methods for accessing this important scaffold. The late-stage sulfonylation pathway provides superior flexibility and convergence, making it the preferred choice for generating diverse chemical libraries for hit-to-lead and lead optimization campaigns. The early-stage pathway, while more linear, remains a valuable tool for specific targets, particularly when the required aniline precursors are easily accessible. A thorough understanding of the causality behind the experimental choices in each step, from reagent selection to reaction conditions, empowers researchers to troubleshoot and optimize these syntheses for the efficient production of novel therapeutic candidates.
References
-
Title: Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles Source: PMC - NIH URL: [Link]
-
Title: Strategies for the synthesis of oxindole‐based sulfonamides. Source: ResearchGate URL: [Link]
-
Title: Synthetic route to target sulfonamide compounds 5a–m Source: ResearchGate URL: [Link]
-
Title: Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents Source: PubMed URL: [Link]
-
Title: Synthetic pathway of drug conjugated sulfonamides (2-6). Source: ResearchGate URL: [Link]
-
Title: A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists Source: PubMed URL: [Link]
-
Title: Synthetic route for sulfonamides 5a‐f. Source: ResearchGate URL: [Link]
-
Title: Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Sulfonylation of five-membered heterocycles via an S(N)Ar reaction Source: PubMed URL: [Link]
-
Title: The recent progress of sulfonamide in medicinal chemistry Source: SciSpace URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: PMC URL: [Link]
-
Title: Synthesis of 3‐sulfonylated oxindoles and 3‐alkylsulfonamide oxindoles. Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: PMC URL: [Link]
-
Title: Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate Source: PubMed URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]
-
Title: Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs Source: PMC URL: [Link]
-
Title: Synthetic Routes of Sulfonamide Derivatives: A Brief Review Source: ResearchGate URL: [Link]
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]
-
Title: Synthetic Routes of Sulfonamide Derivatives: A Brief Review Source: Bentham Science URL: [Link]
-
Title: Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities Source: PubMed URL: [Link]
- Title: A process for the preparation of oxindole derivatives Source: Google Patents URL
Sources
- 1. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In vitro cytotoxicity assay protocol for 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
An Application Note and Protocol for the In Vitro Cytotoxicity Assessment of 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
Introduction
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Derivatives of this scaffold have demonstrated significant biological activities, including potential as anticancer agents.[2] The compound this compound belongs to this promising class of molecules. Structurally related indoline-sulfonamide compounds have been shown to exhibit potent activity against human cancer cells by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis.[3][4]
Given its structural features, it is imperative to characterize the cytotoxic profile of this compound to evaluate its potential as a therapeutic candidate. In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery, offering a rapid, cost-effective, and high-throughput method to assess a compound's effect on cell viability and proliferation before advancing to in vivo studies.[5]
This document provides a detailed guide for determining the in vitro cytotoxicity of this compound. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method that measures cell metabolic activity as an indicator of cell viability.[6][7] Additionally, a protocol for the Lactate Dehydrogenase (LDH) release assay is included as an orthogonal method to confirm cytotoxicity by measuring cell membrane integrity.[8][9]
Experimental Workflow Overview
The overall workflow for assessing the cytotoxicity of the target compound is a multi-step process that begins with careful preparation of the compound and cells, followed by treatment, viability assessment, and data analysis to determine key metrics like the half-maximal inhibitory concentration (IC50).
Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.
Materials and Methods
Compound Preparation and Handling
The solubility of sulfonamide derivatives can be limited in aqueous solutions.[10][11] Therefore, preparing a high-concentration stock solution in an organic solvent is standard practice.
-
Stock Solution Preparation : Dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[12] Ensure complete dissolution by vortexing or brief sonication.
-
Sterilization : Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[13]
-
Storage : Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions : On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium. It is critical to ensure the final concentration of DMSO in the wells does not exceed a level toxic to the cells, typically ≤ 0.5% and ideally ≤ 0.1%.[13]
Cell Line Selection and Culture
The choice of cell line is crucial and should be guided by the therapeutic target of the compound.[14][15] Given that related sulfonamides have shown efficacy against various cancers, a panel of human cancer cell lines is recommended.[4][16]
-
Recommended Cell Lines :
-
MCF-7 : Human breast adenocarcinoma cell line.
-
Caco-2 : Human colorectal adenocarcinoma cell line.
-
HeLa : Human cervical cancer cell line.
-
A non-cancerous cell line (e.g., human fibroblasts) should be included to assess general cytotoxicity versus cancer-specific effects.[15]
-
-
Culture Conditions :
-
Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for an experiment.
-
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Step-by-Step Methodology
-
Cell Seeding :
-
Harvest cells using trypsin and perform a cell count.
-
Dilute the cell suspension to a pre-determined optimal density (typically 5,000 to 10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[17]
-
Include wells with medium only to serve as a blank control.[17]
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.[12]
-
-
Compound Treatment :
-
After 24 hours, carefully remove the culture medium.
-
Add 100 µL of the prepared working solutions of this compound at various concentrations (e.g., ranging from 0.1 µM to 200 µM in a semi-log series).[13]
-
Controls are essential :
-
Untreated Control : Wells with cells treated with culture medium only.
-
Vehicle Control : Wells with cells treated with culture medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).[13]
-
Blank : Wells containing culture medium without cells.
-
-
Incubate the plate for a defined exposure period, typically 48 or 72 hours.[12][16]
-
-
MTT Addition and Incubation :
-
Formazan Solubilization :
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.
-
Add 100 µL of a solubilization solution (e.g., anhydrous DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[12][18]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement :
Protocol 2: LDH Release Assay (Confirmatory)
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8] It serves as an excellent confirmatory test as it measures a distinct cell death event (necrosis/membrane lysis) compared to the MTT assay's focus on metabolic activity.[7]
Step-by-Step Methodology
-
Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol, setting up the plate with cells, controls, and compound dilutions in the same manner.
-
Supernatant Collection :
-
LDH Reaction :
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer with a substrate mix.[9]
-
Add 50 µL of the prepared LDH reaction mixture to each well containing the supernatant.[9]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
-
Stopping the Reaction and Measurement :
Data Analysis and Interpretation
-
Background Correction : Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate Percentage Viability (MTT Assay) :
-
Use the following formula: % Cell Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100
-
The vehicle control represents 100% viability.
-
-
Calculate Percentage Cytotoxicity (LDH Assay) :
-
A "maximum LDH release" control is required, where cells are treated with a lysis buffer to achieve 100% cell death.[13]
-
Use the following formula: % Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
-
Spontaneous release is from the untreated or vehicle control wells.
-
-
-
Dose-Response Curve and IC50 Determination :
-
Plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[13]
-
Expected Data Presentation
The results should be summarized in a table to facilitate comparison across different cell lines.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) [Mean ± SD] |
| MCF-7 | MTT | 48 | Hypothetical Value |
| Caco-2 | MTT | 48 | Hypothetical Value |
| HeLa | MTT | 48 | Hypothetical Value |
| Fibroblast | MTT | 48 | Hypothetical Value |
| MCF-7 | LDH | 48 | Hypothetical Value |
References
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NCBI. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC - NCBI. [Link]
-
Highlight report: Cell type selection for toxicity testing. PMC - NCBI. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]
-
Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- Properties. EPA CompTox. [Link]
-
N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE | CAS 34523-31-4. Molbase. [Link]
-
A novel oral indoline-sulfonamide agent... exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. [Link]
-
Solubility of Sulfapyridine. NIST. [Link]
-
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PMC - NCBI. [Link]
-
Drug Information | Therapeutic Target Database. TTD. [Link]
-
Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides... PubMed. [Link]
-
BindingDB Entry BDBM50152907. BindingDB. [Link]
-
Synthesis and structure-activity relationship studies of ... benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]
-
Solubility of Different Polymorphs of Drugs... Pharmaceutical Sciences. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents... Semantic Scholar. [Link]
-
Benzenesulfonamide. Jining Kendray Chemical Technology Co.,Ltd. [Link]
Sources
- 1. 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide|CAS 91393-33-8 [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Benzenesulfonamide [kdrchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
Troubleshooting & Optimization
Technical Guide: Stability & Storage of 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
Technical Support Center: Compound Stability & Handling
Compound Classification: Small Molecule Inhibitor (Sulfonamide-Oxindole Scaffold) Primary Solvent System: Dimethyl Sulfoxide (DMSO) Target Audience: Medicinal Chemists, Cell Biologists, Pharmacology Leads
Executive Summary: The Stability Matrix
The compound 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide presents a specific stability profile defined by its two core pharmacophores: the sulfonamide linker and the 2-oxoindoline (oxindole) core .
While the sulfonamide bond is hydrolytically robust under neutral conditions, the 2-oxindole moiety introduces susceptibility to oxidative degradation at the C3 position. Furthermore, the storage solvent, DMSO, introduces hygroscopic risks that can lead to compound precipitation rather than chemical degradation.
Key Stability Risks:
-
Oxidative Dehydrogenation: Conversion of the oxindole to isatin derivatives (color change to yellow/orange).
-
Moisture-Induced Precipitation: DMSO absorbs atmospheric water, reducing the solubility of the lipophilic sulfonamide.
-
Freeze-Thaw Cycling: Accelerates both precipitation and oxidative stress.
Chemical Stability Profile (The "Why")
To troubleshoot effectively, one must understand the degradation mechanisms.
A. The Hygroscopic Nature of DMSO
DMSO is highly hygroscopic. At 20°C and 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours if left uncapped.
-
Impact: This compound is lipophilic. As water concentration in DMSO increases, the solvent power decreases, leading to "silent precipitation" where the compound crashes out of solution but remains suspended as micro-crystals, altering the effective concentration.
B. The Oxindole Oxidation Pathway
The methylene group at the C3 position of the oxindole ring is susceptible to auto-oxidation, particularly in polar aprotic solvents like DMSO which can stabilize radical intermediates. This forms 3-hydroxy-2-oxindole or fully oxidized isatin (indoline-2,3-dione) derivatives.
Visualizing the Degradation Pathway:
Figure 1: Primary degradation and failure modes in DMSO storage.
Troubleshooting Guide (Q&A)
Issue 1: Solution Appearance
Q: My DMSO stock solution has turned from clear/colorless to a light yellow or orange. Is it still usable?
-
Diagnosis: This indicates oxidative degradation of the oxindole core. The conjugated system of the resulting isatin-like derivative absorbs light in the visible spectrum.
-
Technical Assessment:
-
Action:
-
Run an LC-MS to quantify the [M+14] (carbonyl formation) or [M+16] (hydroxylation) peaks.
-
If purity is >95%, use immediately but do not refreeze.
-
If purity is <90%, discard the stock.
-
Issue 2: Solubility & Precipitation
Q: I see fine particles or cloudiness after thawing my aliquot. Vortexing didn't help.
-
Diagnosis: This is moisture-induced precipitation , not chemical breakdown. The DMSO has absorbed water from the air during previous handling, reducing the solubility of the sulfonamide.
-
Action:
-
Warm: Place the tube in a 37°C water bath for 5–10 minutes.
-
Sonicate: Sonicate for 60 seconds (ultrasonic bath).
-
Verify: Hold the tube up to a light source. If the solution is not perfectly clear, do not use it for IC50 assays, as the effective concentration is unknown.
-
Issue 3: LC-MS Anomalies
Q: I see a mass peak at M+16 or M+32 in my LC-MS trace.
-
Diagnosis:
-
M+16: Hydroxylation at the C3 position of the oxindole (3-hydroxy-2-oxindole).
-
M+32: Formation of the sulfonic acid (hydrolysis of sulfonamide) is rare in DMSO. More likely, this is a di-oxidation or an adduct.
-
M+14: Conversion of methylene (-CH2-) to carbonyl (-C=O), forming the isatin derivative.
-
-
Action: These are irreversible chemical changes. If these peaks exceed 5% of the total integration, the batch is compromised.
Best Practice Protocols
Protocol A: Preparation of Master Stocks (10 mM)
Standardizing the initial solubilization to prevent downstream issues.
-
Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short term).
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use "molecular biology grade" DMSO that has been opened and stored on a shelf for months.
-
Dissolution: Add DMSO to achieve 10 mM. Vortex immediately.
-
Tip: If the compound is stubborn, sonicate at 30-40°C for 5 minutes.
-
-
Inert Gas Overlay: Blow a gentle stream of Nitrogen (N2) or Argon into the headspace of the vial before capping. This displaces oxygen and prevents oxidation of the oxindole.
Protocol B: Storage & Aliquoting Strategy
The "Single-Use" Rule is critical to avoid freeze-thaw cycles.
| Parameter | Recommendation | Reason |
| Container | Amber Polypropylene (PP) Tubes | Protects from light (prevents photo-oxidation). |
| Volume | 20 µL - 50 µL aliquots | Eliminates freeze-thaw cycles. |
| Temperature | -20°C (Short term < 3 mo) -80°C (Long term > 3 mo) | Slows kinetic degradation rates. |
| Thawing | Room Temp or 37°C Bath | Rapid thawing prevents micro-precipitation. |
Storage Workflow Diagram:
Figure 2: Optimal workflow for long-term stability.
Frequently Asked Questions (FAQs)
Q: Can I store the compound in ethanol instead of DMSO? A: Generally, no. Sulfonamide-oxindole derivatives often have poor solubility in ethanol (< 1 mM). Furthermore, ethanol is volatile; evaporation during storage will alter the concentration significantly. DMSO is the preferred solvent for library storage.
Q: How stable is the compound in cell culture media (aqueous)? A: Once diluted into aqueous media (e.g., DMEM + 10% FBS), the compound is likely stable for 24–48 hours. However, the solubility is the limiting factor. Ensure your final DMSO concentration is <0.5% to avoid cytotoxicity, but be aware that the compound may precipitate in the media if the concentration exceeds 10–50 µM.
Q: I left my aliquots on the bench overnight at room temperature. Are they ruined? A: Likely not ruined, but compromised. They have absorbed water.
-
Check: Is there a precipitate?
-
Action: Use for qualitative assays (Western blot) but avoid for precise K_d or IC50 determinations.
References
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[3][4]
-
Kozikowski, B.A., et al. (2003).[5] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.[2][3][4][6] Journal of Biomolecular Screening.[3][4]
-
Białk-Bielińska, A., et al. (2012).[7] Hydrolysis of sulphonamides in aqueous solutions.[7] Journal of Hazardous Materials.
-
Gershon, H., et al. (2003).[5] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[5] Monatshefte für Chemie.[5]
-
Compound Data. Benzenesulfonamide, 2-chloro-5-(2,3-dihydro-1-hydroxy-3-oxo-1H-isoindol-1-yl)-.[8] U.S. EPA CompTox Chemicals Dashboard.[8]
Sources
- 1. Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyridinyl)- | C11H11N3O3S | CID 148510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
Minimizing off-target effects of 4-methoxybenzenesulfonamide derivatives
Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Enzymology Division) Ticket ID: OPT-4MBS-2024
Welcome to the Precision Sulfonamide Optimization Hub.
You are likely here because your 4-methoxybenzenesulfonamide scaffold is showing promise as a Carbonic Anhydrase (CA) inhibitor, but you are hitting walls with isoform selectivity (hitting CA I/II instead of CA IX/XII), assay reproducibility , or unexpected off-target toxicity (COX-2 or allergy signals).
This guide moves beyond basic textbook definitions. We focus on the causality of these failures and provide self-validating protocols to fix them.
Part 1: Structural Optimization (SAR) – The "Tail" Strategy
User Query: "My 4-methoxy derivative inhibits the tumor-associated CA IX (
Technical Diagnosis: The 4-methoxybenzenesulfonamide moiety is a "Zinc-Binding Group" (ZBG). It anchors the molecule to the Zn²⁺ ion in the active site. However, the ZBG is too conserved across all 15 human CA isoforms. You cannot achieve selectivity by modifying the methoxy group or the sulfonamide alone. You must exploit the "Tail Approach."
The Solution: The active site of the ubiquitous, off-target CA II is narrower and more hydrophobic (due to Phe 131) than the tumor-associated CA IX/XII (which have Val 131 or Ala 131). To gain selectivity, you must attach a bulky "tail" to your scaffold that sterically clashes with CA II but fits into the larger entrance of CA IX/XII.
SAR Decision Matrix
Figure 1: The "Tail Approach" decision tree. Modifying the distal region (tail) allows exploitation of subtle differences in the active site entrance (e.g., residue 131) between isoforms.
Part 2: Assay Troubleshooting – The "False Positive" Trap
User Query: "I'm using the standard esterase assay (4-NPA hydrolysis). My
Technical Diagnosis:
The esterase assay is a convenient surrogate but is prone to artifacts. 4-methoxybenzenesulfonamides often have limited solubility. If your compound precipitates or forms colloidal aggregates, it can sequester the enzyme, leading to a false "inhibition" signal. Furthermore, the esterase activity of CAs is much slower than their native hydratase activity (
The Solution:
Validate all "hits" using a Stopped-Flow
Protocol: Stopped-Flow
Hydrase Assay Validation
-
Objective: Determine true
values without solubility artifacts. -
Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),
-saturated water.
Step-by-Step Workflow:
-
Solubility Check (Critical):
-
Before the assay, measure the compound's absorbance at 600 nm in the assay buffer.
-
Pass Criteria:
. If higher, the compound is aggregating. Add 0.01% Tween-20 or reduce concentration.
-
-
Enzyme Pre-Incubation:
-
Incubate the CA isoform (concentration ~10 nM) with the inhibitor for 15 minutes prior to mixing with substrate.
-
Why? Sulfonamides are "slow-binding" inhibitors. Immediate mixing often underestimates potency.
-
-
The Reaction (Stopped-Flow):
-
Syringe A: Enzyme + Inhibitor + Indicator in Buffer.
-
Syringe B:
-saturated water. -
Action: Rapid mixing (<10 ms dead time). Monitor absorbance drop at 557 nm (Phenol red color change from red to yellow as pH drops).
-
-
Data Fitting:
-
Fit the initial velocity (
) to the Morrison Equation for tight-binding inhibitors, not the standard Michaelis-Menten/IC50 curve. -
Reason: High-affinity sulfonamides often bind stoichiometrically (
).
-
Data Comparison: Esterase vs. Stopped-Flow
| Feature | Esterase Assay (4-NPA) | Stopped-Flow ( |
| Throughput | High (96-well plate) | Low/Medium |
| Substrate | 4-Nitrophenyl acetate (Artificial) | |
| Sensitivity | Low (Micromolar range) | High (Nanomolar range) |
| Artifact Risk | High (Aggregation/Color interference) | Low (Fast kinetics) |
| Use Case | Initial Screening | Final Validation & SAR |
Part 3: Safety & Off-Target Profiling (ADMET)
User Query: "I am worried about 'Sulfa Allergy' and COX-2 cross-reactivity. Should I abandon this scaffold?"
Technical Diagnosis:
-
Hypersensitivity: The "Sulfa Allergy" is typically caused by sulfonamide antibiotics (like sulfamethoxazole) which contain an N4-arylamine group.[1][2] This group is metabolized into a reactive hydroxylamine hapten. If your 4-methoxy derivative lacks this N4-arylamine (which it usually does), the cross-reactivity risk is negligible.
-
COX-2 Inhibition: Celecoxib is a sulfonamide.[3] The 4-methoxybenzenesulfonamide scaffold can bind to COX-2 if the geometry allows the sulfonamide to penetrate the COX-2 side pocket.
The Solution: You must structurally differentiate your compound from COX-2 inhibitors and validate safety early.
Workflow: Off-Target Minimization
Figure 2: Safety screening workflow. Note that the absence of the N4-arylamine is the primary differentiator between high-risk antibiotic sulfonamides and low-risk medicinal sulfonamides.
Troubleshooting FAQ: COX-2 Cross-Reactivity
-
Q: My compound inhibits COX-2 (
). Is this a failure? -
A: Not necessarily, but it complicates the profile. To remove COX-2 activity, increase the steric bulk around the benzene ring (e.g., at the 2- or 3-position). The COX-2 side pocket is restrictive; the CA active site is more forgiving of bulk at the "tail" but sensitive to bulk near the zinc-binding "head."
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a potent inhibitor. Proceedings of the National Academy of Sciences, 109(36), 14425-14430. Link
-
Montanaro, A., & Dibbern, D. A. (2008).[1] Sulfonamide allergy. Annals of Allergy, Asthma & Immunology, 100(2), 183-191. (Clarifies N4-arylamine distinction). Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. (The foundational Stopped-Flow protocol). Link
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview [scielo.org.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assaygenie.com [assaygenie.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide vs. Nutlin-3a
This guide provides an in-depth technical comparison between Nutlin-3a and 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide (a specific sulfonamido-oxindole derivative).
Based on the chemical structure, This compound belongs to a class of small molecules often investigated as Carbonic Anhydrase Inhibitors (CAIs) or Microtubule Destabilizing Agents (structurally related to agents like J30 or sulfonamide-based antitubulins). This guide contrasts the well-defined MDM2-p53 targeting mechanism of Nutlin-3a with the distinct enzymatic/cytoskeletal targeting of the sulfonamide derivative.
Executive Summary
This guide compares two distinct classes of small molecule inhibitors used in cancer research:
-
Nutlin-3a : A highly specific, non-genotoxic MDM2 antagonist that stabilizes p53, inducing G1 cell cycle arrest and apoptosis in p53-wildtype cells.[1]
-
This compound : A sulfonamido-oxindole derivative . Based on structure-activity relationships (SAR), this scaffold is characteristic of Carbonic Anhydrase (CA) inhibitors (targeting tumor hypoxia/pH regulation) or Microtubule Destabilizing Agents (targeting mitosis/cytoskeleton).
Key Distinction : Nutlin-3a restores a specific tumor suppressor pathway (p53), whereas the sulfonamide derivative targets cellular physiology (pH regulation or cytoskeletal dynamics), often effective in hypoxic or aggressive phenotypes independent of p53 status.
Part 1: Mechanistic Profiling & Target Validation
Nutlin-3a: The p53 Restorer
-
Mechanism : Binds to the p53-binding pocket of MDM2, mimicking the three hydrophobic residues (Phe19, Trp23, Leu26) of p53. This steric occlusion prevents MDM2 from ubiquitinating p53.
-
Downstream Effect : Rapid accumulation of p53
Transcription of p21 (CDKN1A), PUMA, NOXA G1 Cell Cycle Arrest and Apoptosis . -
Dependency : Strictly requires wild-type p53 . Ineffective in p53-mutant or p53-null cells.
This compound: The Physiological Modulator
-
Chemical Class : Sulfonamido-oxindole.
-
Predicted Target (Primary) : Carbonic Anhydrase (CA) Isoforms (IX/XII) . The sulfonamide moiety (
or substituted sulfonamide) coordinates with the Zinc ( ) ion in the CA active site.-
Alternative Target: Microtubules (Tubulin colchicine site), similar to structurally related sulfonamides (e.g., E7010, J30).
-
-
Mechanism :
-
As CA Inhibitor: Blocks the reversible hydration of
to bicarbonate ( ) and protons ( ).[3] This disrupts intracellular pH (pHi) maintenance and extracellular acidification, critical for tumor survival in hypoxia . -
As Microtubule Agent: Inhibits tubulin polymerization, leading to G2/M Cell Cycle Arrest and mitotic catastrophe.
-
-
Dependency : Independent of p53 status.[4] Efficacy correlates with hypoxic burden (CAI) or proliferation rate (Microtubule agent).
Mechanistic Pathway Diagram (DOT Visualization)
Caption: Comparative signaling pathways. Nutlin-3a (left) activates the p53 axis leading to G1 arrest.[5][6] The sulfonamide derivative (right) targets enzymatic (CA) or cytoskeletal (Tubulin) machinery, leading to metabolic stress or G2/M arrest.[7]
Part 2: Comparative Performance Data
Efficacy & Potency Profile
| Feature | Nutlin-3a | This compound |
| Primary Target | MDM2 (IC50: ~90 nM) | Carbonic Anhydrase (Est. Ki: 10-100 nM) or Tubulin |
| Cell Cycle Effect | G1 Arrest (p53-dependent) | G2/M Arrest (if antitubulin) or Non-specific growth inhibition |
| Genotoxicity | Non-genotoxic (does not damage DNA) | Non-genotoxic (enzyme/protein inhibition) |
| Key Resistance | p53 Mutation (occurs in ~50% cancers) | Transporter Efflux (P-gp) or Isoform compensation |
| Tumor Context | Effective in Hematological Malignancies (AML, CLL) | Effective in Hypoxic Solid Tumors (Glioblastoma, Pancreatic) |
| Solubility | Low (DMSO required) | Moderate (Sulfonamide improves polarity) |
Experimental Validation Protocols
Experiment A: Cell Cycle Analysis (Flow Cytometry)
Objective: Distinguish the G1 arrest of Nutlin-3a from the potential G2/M arrest of the sulfonamide.
-
Cell Seeding : Seed p53-wildtype cells (e.g., U2OS, HCT116) and p53-mutant cells (e.g., HT-29) at
cells/well. -
Treatment :
-
Group 1: Nutlin-3a (10
M) for 24h. -
Group 2: Sulfonamide Derivative (1-10
M) for 24h. -
Group 3: DMSO Control.
-
-
Fixation : Harvest cells, wash with PBS, fix in 70% ethanol at -20°C overnight.
-
Staining : Resuspend in PBS containing Propidium Iodide (PI) (50
g/mL) and RNase A. Incubate 30 min at 37°C. -
Analysis : Acquire data on a flow cytometer.
-
Expected Result (Nutlin): Significant increase in G1 peak (2N DNA) in U2OS, no effect in HT-29.
-
Expected Result (Sulfonamide): If antitubulin, increase in G2/M peak (4N DNA). If CAI, minimal cycle shift in normoxia; toxicity in hypoxia.
-
Experiment B: Western Blot for Pathway Confirmation
Objective: Verify p53 stabilization vs. lack thereof.
-
Lysis : Lyse treated cells in RIPA buffer with protease inhibitors.
-
Blotting :
-
Nutlin-3a : Probe for p53 (accumulation) and p21 (induction).[6]
-
Sulfonamide : Probe for HIF-1
(hypoxia marker) or Cyclin B1 (G2/M marker).
-
-
Result Interpretation :
-
Nutlin-3a induces robust p53/p21 levels.
-
The sulfonamide derivative should NOT induce p53 directly unless it causes cellular stress (secondary effect).
-
Part 3: Synthesis & Handling
Chemical Properties & Stability[8][9]
-
Nutlin-3a :
-
Formula:
-
MW: 581.49 g/mol [2]
-
Storage: -20°C, protect from light. Stable in DMSO for months.
-
Stereochemistry: Chiral (ensure use of active enantiomer, (-)-Nutlin-3a).
-
-
This compound :
-
Structure: Sulfonamide linked to 5-amino-2-oxindole.
-
MW: ~318.35 g/mol (Estimated).
-
Solubility: Soluble in DMSO, DMF. Limited aqueous solubility.
-
Handling: Sulfonamides can be sensitizers; handle with gloves.
-
Experimental Workflow Diagram
Caption: Workflow for validating the differential mechanisms of Nutlin-3a and the sulfonamide derivative.
References
-
Vassilev, L. T., et al. (2004). "In vivo activation of the p53 pathway by small-molecule antagonists of MDM2." Science, 303(5659), 844-848. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Kuo, C. C., et al. (2007). "A novel oral indoline-sulfonamide agent, J30, exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule."[7] Journal of Pharmacology and Experimental Therapeutics, 322(3), 1118-1128. Link
-
Tovar, C., et al. (2006). "Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: implications for therapy." Proceedings of the National Academy of Sciences, 103(6), 1888-1893. Link
Sources
- 1. MDM2 inhibitor nutlin-3a induces apoptosis and senescence in cutaneous T-cell lymphoma: role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutlin-3a = 98 HPLC 675576-98-4 [sigmaaldrich.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. "Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a" by Fan Zhang [dc.uthsc.edu]
- 5. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Targeting Efficacy: A Comparative Guide to Sulfonamide Oxindoles vs. Standard Chemotherapeutics
Executive Summary
The pharmaceutical landscape is shifting from single-target agents to multi-target ligands (MTLs) to combat drug resistance. Sulfonamide oxindoles represent a privileged scaffold merging two potent pharmacophores: the sulfonamide moiety (targeting tumor-associated Carbonic Anhydrases, specifically CA IX/XII) and the oxindole core (a scaffold frequent in receptor tyrosine kinase inhibitors like Sunitinib).
This guide provides a technical comparison of these hybrid agents against standard-of-care chemotherapeutics (Doxorubicin, Cisplatin). Data analysis reveals that optimized sulfonamide oxindoles often match or exceed the potency of standard agents in specific resistant cell lines while offering superior Selectivity Indices (SI) due to the hypoxic-specific expression of CA IX.
Mechanistic Architecture: The Dual-Target Advantage
Unlike Doxorubicin (intercalation/topoisomerase II inhibition) or Cisplatin (DNA crosslinking), sulfonamide oxindoles operate via a synergistic blockade. The sulfonamide "tail" binds the Zinc active site of CA IX, disrupting pH regulation in the hypoxic tumor microenvironment, while the oxindole "head" targets intracellular kinases (VEGFR-2/EGFR), cutting off angiogenic signaling.
Visualization: Synergistic Signaling Blockade
The following diagram illustrates the concurrent inhibition pathways.
Figure 1: Dual-mechanism action of sulfonamide oxindoles targeting hypoxic adaptation (CA IX) and proliferation (VEGFR).
Comparative Performance Analysis
The following data synthesizes IC50 values (µM) from recent high-impact studies, comparing specific sulfonamide oxindole derivatives against clinical standards.
Table 1: Efficacy in Breast Cancer Models (T47D & MCF-7)
Note: Lower IC50 indicates higher potency.
| Compound ID | Scaffold Type | Cell Line | IC50 (µM) | Reference Std (IC50) | Relative Potency |
| Compound 11b | N-methyl Isatin-Sulfonamide | T47D | 1.83 ± 0.08 | Doxorubicin (2.26) | 1.2x Higher |
| Compound 12b | N-benzyl Isatin-Sulfonamide | T47D | 3.59 ± 0.16 | Doxorubicin (2.26) | 0.6x Lower |
| Compound 6f | Sulfonamide-Tethered Isatin | T47D | 5.45 ± 0.24 | Doxorubicin (2.26) | 0.4x Lower |
| Hybrid 20e | Isatin-Sulfonamide | MCF-7 | 3.67 ± 0.33 | Doxorubicin (4.06)* | Comparable |
Data Source: Synthesized from Eldehna et al. (2018) and related 2023 studies [1][4].
Table 2: Efficacy in Aggressive Solid Tumors (HCT-116, A549, HepG2)
| Compound ID | Target Cancer | IC50 (µM) | Standard Agent | Std IC50 (µM) | Outcome |
| Hybrid 12c | Colon (HCT-116) | 1.17 | Sunitinib | 8.50 | 7.2x Potency |
| Hybrid 6a | Lung (A549) | 5.72 | Cisplatin | 9.38 | 1.6x Potency |
| Hybrid 6e | Lung (MDR A549/DOX) | 9.84 | Doxorubicin | 54.32 | 5.5x Potency |
| Compound 27 | Liver (HepG2) | 5.33 | Imatinib | >10 | Superior |
Data Source: Comparison of DHA-Isatin hybrids and Isatin-Chalcones [2][3].
Selectivity Analysis (Safety Profile)
A critical advantage of sulfonamide oxindoles is their selectivity for tumor-associated CA isoforms.
-
Normal Cell Line (BEAS-2B): Hybrid 6a showed IC50 > 100 µM.[1]
-
Selectivity Index (SI): > 17.4 (Calculated as IC50 Normal / IC50 Tumor).
-
Standard Comparison: Doxorubicin typically exhibits an SI of < 5 in similar assays, indicating high off-target toxicity to healthy tissue.
Experimental Validation Framework
To replicate these results or validate new derivatives, the following protocols ensure scientific rigor.
Protocol A: High-Throughput Cytotoxicity Screening (SRB/MTT)
Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for sulfonamide derivatives to avoid potential interference with mitochondrial reductase enzymes often affected by metabolic inhibitors.
-
Seeding: Plate cells (e.g., T47D, HCT-116) at
cells/well in 96-well plates. Incubate for 24h to ensure attachment. -
Treatment:
-
Prepare stock solution of Sulfonamide Oxindole in DMSO (ensure final DMSO < 0.1%).
-
Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include Positive Control (Doxorubicin) and Vehicle Control (DMSO).[2]
-
-
Incubation: Expose cells for 48h or 72h at 37°C, 5% CO2.
-
Fixation (SRB Specific):
-
Add cold TCA (10% final concentration) to fix cells in situ. Incubate 1h at 4°C.
-
Wash 5x with tap water and air dry.
-
-
Staining: Add 0.4% SRB solution (in 1% acetic acid) for 20 min.
-
Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).
-
Readout: Measure Optical Density (OD) at 510–540 nm.
-
Calculation:
is calculated using non-linear regression (Sigmoidal dose-response).
Protocol B: Validation of Mechanism (CA Inhibition)
Rationale: To confirm the sulfonamide moiety is engaging its target.
-
Assay: Stopped-flow CO2 hydration assay.
-
Enzyme: Recombinant Human CA IX and CA II (off-target control).
-
Indicator: Phenol red (color change monitors pH drop).
-
Metric:
(Inhibition Constant).[3] A potent lead should show nM for CA IX and nM for CA II (Selectivity ratio > 20).
Visualization: Screening Workflow
The following DOT diagram outlines the logical flow for validating a new derivative.
Figure 2: Step-wise validation workflow from synthesis to lead identification.
Strategic Insights: Structure-Activity Relationship (SAR)
Analysis of the most potent compounds (e.g., 11b, 12c) reveals critical design rules:
-
C-5 Substitution (Oxindole Core): Electron-withdrawing groups (Cl, Br, F) at the C-5 position significantly enhance potency.[1] For example, 5-Chloro derivatives often show 2-3x lower IC50 values than unsubstituted analogs [4].
-
N-Alkylation: N-methylation or N-benzylation of the isatin nitrogen improves lipophilicity and cellular uptake, correlating with higher cytotoxicity in breast cancer lines (T47D) [4].
-
Linker Length: In hybrids connected by linkers (e.g., hydrazone or alkyl chains), a 3-carbon spacer often provides optimal flexibility for the sulfonamide tail to reach the CA IX active site while the oxindole remains in the kinase pocket [3].
References
-
Eldehna, W. M., et al. (2018). Design, synthesis and in vitro anticancer activity of novel isatin-sulfonamide hybrids.[4]European Journal of Medicinal Chemistry .
-
Al-Wabli, R. I., et al. (2020).[4] Synthesis and antiproliferative activity of new isatin-indole molecular hybrids.[1][4]Bioorganic Chemistry .
-
Wang, J., et al. (2022). Three-Carbon Linked Dihydroartemisinin-Isatin Hybrids: Design, Synthesis and Their Antiproliferative Anticancer Activity.[1]Frontiers in Chemistry .
-
Gedawy, E. M., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors.Scientific Reports .
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.Nature Reviews Drug Discovery .
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide as an MDM2 Inhibitor
This guide provides a comprehensive framework for the validation of 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide as a potential inhibitor of the MDM2-p53 interaction. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for a rigorous evaluation. We will explore the critical MDM2-p53 signaling pathway, outline a multi-faceted experimental approach to validation, and compare the expected performance of our lead compound with established MDM2 inhibitors.
The MDM2-p53 Axis: A Critical Target in Oncology
The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation. In response to cellular stress, such as DNA damage, p53 is activated and orchestrates a range of cellular responses including cell cycle arrest, apoptosis, and DNA repair.[1] However, in many cancers where p53 remains in its wild-type form, its tumor-suppressive functions are abrogated by the Murine Double Minute 2 (MDM2) oncoprotein.[2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively keeping its levels in check.[3] In numerous cancers, the overexpression of MDM2 leads to the excessive degradation of p53, thereby promoting tumor cell survival and proliferation.[2][4]
The development of small molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells.[5] By blocking this interaction, p53 can be stabilized, leading to the activation of its downstream targets and the induction of tumor cell death.[6] this compound belongs to the benzenesulfonamide class of compounds, which have shown potential as anticancer agents.[7][8] This guide will outline the necessary steps to validate its efficacy and mechanism of action as an MDM2 inhibitor.
Visualizing the MDM2-p53 Signaling Pathway and the Impact of Inhibition
To understand the mechanism of action of this compound, it is crucial to visualize the MDM2-p53 signaling pathway and how an inhibitor would modulate it.
Caption: A streamlined workflow for Western Blot analysis.
Direct Evidence of Interaction Disruption: Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a powerful technique to demonstrate the disruption of the MDM2-p53 protein-protein interaction. [6][9]This assay will show a decrease in the amount of p53 that co-precipitates with MDM2 (and vice versa) in the presence of an effective inhibitor. [10] Experimental Protocol: Co-Immunoprecipitation of MDM2 and p53
-
Cell Treatment and Lysis: Treat p53 wild-type cells with this compound for 4-8 hours. Lyse the cells in a non-denaturing IP lysis buffer. [11]2. Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an antibody against MDM2 (or p53) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against p53 (if MDM2 was immunoprecipitated) and MDM2 (to confirm successful immunoprecipitation). [12]
Conclusion
The validation of this compound as an MDM2 inhibitor requires a systematic and rigorous experimental approach. By following the protocols outlined in this guide, researchers can effectively assess its cellular activity, confirm its mechanism of action, and compare its potency to established compounds in the field. The successful validation of novel MDM2 inhibitors like this compound holds the potential to expand the arsenal of targeted therapies for cancers with a functional p53 pathway.
References
-
Bohlman, S., & Manfredi, J. J. (2014). The p53-independent functions of MDM2. eLife, 3, e02859. [Link]
-
ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
American Association for Cancer Research. (2025). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Publications. [Link]
-
MolecularCloud. (2025). Cell Viability Assays: An Overview. MolecularCloud. [Link]
-
Drug Design, Development and Therapy. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore modeling, virtual screening and biological evaluation. Dovepress. [Link]
-
Zhang, R., & Wang, H. (2000). MDM2 Oncogene as a Novel Target for Human Cancer Therapy. Current Pharmaceutical Design, 6(4), 393-416. [Link]
-
Herman, A. G., et al. (2007). Small Molecule Inhibitors of the MDM2-p53 Interaction Discovered by Ensemble-Based Receptor Models. Journal of the American Chemical Society, 129(41), 12432-12433. [Link]
-
Yu, G. W., et al. (2009). Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain. Journal of Biological Chemistry, 284(10), 6396-6405. [Link]
-
Burgess, A., et al. (2023). MDM2 in Tumor Biology and Cancer Therapy: A Review of Current Clinical Trials. Cancers, 15(2), 488. [Link]
-
Rew, Y., et al. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 57(21), 8955-8971. [Link]
-
Frontiers in Chemistry. (2026). Enhancing structure-based virtual screening of MDM2–p53 inhibitors: a benchmark of machine learning vs. traditional docking scoring functions. Frontiers Media. [Link]
-
MDPI. (2025). MDM2 in Tumor Biology and Cancer Therapy: A Review of Current Clinical Trials. MDPI. [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
ResearchGate. (n.d.). Co-immunoprecipitation assays of MDM2 and P53 protein in A549 and 16HBE cells treated with the indicated NaAsO2. ResearchGate. [Link]
-
MDPI. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. MDPI. [Link]
-
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]
-
ResearchGate. (n.d.). A, Western blot analysis of p53, MDM2 and p21 expression in... ResearchGate. [Link]
-
ResearchGate. (2020). Western Blot - Trouble Visualizing MDM2, p53 and p21?. ResearchGate. [Link]
-
Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. ResearchGate. [Link]
-
Bentham Science. (2025). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Bentham Science. [Link]
-
Chicha, H., et al. (2014). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o149. [Link]
-
Eldehna, W. M., et al. (2017). Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies. European Journal of Medicinal Chemistry, 139, 250-262. [Link]
-
Journal of the Serbian Chemical Society. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking and ADMET analysis. Journal of the Serbian Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2, and 5-LOX enzymes. Semantic Scholar. [Link]
-
MDPI. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]
-
Inxight Drugs. (n.d.). BENZENESULFONAMIDE, 4-AMINO-2,5-DIMETHOXY-N-PHENYL-. Inxight Drugs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide: A Hypothetical Dual-Targeting Anticancer Agent
To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the hypothetical compound, 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide. While direct peer-reviewed studies on this specific molecule are not present in the public domain, its structure represents a compelling fusion of two clinically significant pharmacophores: the 2-oxoindole core, characteristic of multi-kinase inhibitors, and the benzenesulfonamide moiety, a hallmark of carbonic anhydrase inhibitors.
This guide will deconstruct the potential activities of this molecule by comparing its constituent motifs to leading clinical compounds: Sunitinib , an archetypal 2-oxoindole-based multi-receptor tyrosine kinase (RTK) inhibitor, and representative benzenesulfonamide-based inhibitors of Carbonic Anhydrase IX (CA IX) , a key enzyme in the tumor microenvironment. We will also draw comparisons with Indisulam , a sulfonamide-based agent with a multifaceted mechanism of action.
The Rationale: A Dual-Assault on Cancer Proliferation and Microenvironment
The structure of this compound suggests a dual-targeting strategy. The 2-oxoindole scaffold is a privileged structure in kinase inhibitor design, famously exemplified by Sunitinib, which targets key RTKs like VEGFR and PDGFR involved in tumor angiogenesis and proliferation.[1][2][3] The benzenesulfonamide group is the classic zinc-binding pharmacophore for inhibiting carbonic anhydrases.[4][5] Specifically, CA IX is a transmembrane enzyme highly expressed in hypoxic solid tumors, where it regulates intra- and extracellular pH, promoting tumor cell survival and invasion.[6][7][8][9]
By combining these two pharmacophores, this compound is hypothesized to simultaneously disrupt oncogenic signaling pathways driving cell growth and angiogenesis, while also modulating the tumor microenvironment to counteract acidosis, a key factor in tumor progression and chemoresistance.
Comparative Analysis of Key Pharmacophores
To objectively evaluate the potential of our topic compound, we will compare its structural components with established drugs that feature either the 2-oxoindole or the benzenesulfonamide core.
The 2-Oxoindole Moiety: Comparison with Sunitinib
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][10] Its mechanism of action involves the inhibition of multiple RTKs, thereby reducing tumor vascularization and triggering cancer cell apoptosis.[1]
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Sunitinib Ki (nM) | Sunitinib IC50 (nM) |
| VEGFR-1 | 2 | - |
| VEGFR-2 | 9 | 80 |
| VEGFR-3 | 17 | - |
| PDGFRβ | 8 | 2 |
| c-KIT | 4 | - |
Data sourced from Tocris Bioscience and Selleck Chemicals.[8][11]
The efficacy of Sunitinib in metastatic RCC has been demonstrated in multiple clinical trials, with objective response rates around 33% and a median progression-free survival of approximately 8.8 months in second-line therapy.[7]
The Benzenesulfonamide Moiety: Comparison with Carbonic Anhydrase IX Inhibitors
The benzenesulfonamide group is the quintessential pharmacophore for carbonic anhydrase inhibition. We will compare its potential activity with Acetazolamide, a classic CA inhibitor, and SLC-0111, a more selective CA IX inhibitor that has undergone clinical trials.[5][12] Indisulam, another sulfonamide, also demonstrates CA inhibitory activity as part of its broader mechanism.[13][14]
Table 2: Comparative Carbonic Anhydrase Inhibition Profile
| Compound | Target Isoform | Ki (nM) | IC50 (nM) |
| Acetazolamide | hCA IX | - | 30 |
| SLC-149 (derivative of SLC-0111) | hCA IX | 45 | - |
| Indisulam | hCA XII | 3.0-5.7 | - |
Data sourced from MedChemExpress, Tocris Bioscience, and associated publications.[6][14][15][16]
SLC-0111, an ureido-substituted benzenesulfonamide, has completed Phase I clinical trials, demonstrating safety and establishing a recommended Phase II dose for patients with advanced solid tumors.[5][12] These trials underscore the therapeutic potential of targeting CA IX.
A Note on Indisulam: A Multifunctional Sulfonamide
Indisulam presents a more complex comparative case. While it is a benzenesulfonamide and a potent inhibitor of CA XII, its primary anticancer mechanism is now understood to be its function as a "molecular glue".[14] Indisulam recruits the splicing factor RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to RBM39's degradation and subsequent mis-splicing of pre-mRNA, which ultimately results in cancer cell death.[14][17] This dual action of CA inhibition and splicing modulation makes Indisulam a unique agent and highlights the diverse activities that can be engineered into a sulfonamide scaffold. In HCT-116 cells, Indisulam shows an anti-proliferative IC50 of 0.56 µM.[14]
Experimental Protocols for Performance Evaluation
To experimentally validate the hypothesized dual activity of this compound, two key assays would be essential.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity results in a higher ATP concentration, which is detected by a luciferase-based reagent, producing a luminescent signal.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer: 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% (w/v) BSA.
-
Enzyme Solution: Dilute purified recombinant VEGFR-2 enzyme to a working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
Substrate Solution: Prepare a solution of the peptide substrate poly(Glu,Tyr) 4:1 in water.
-
ATP Solution: Prepare a solution of ATP in water. The final concentration in the assay should be close to the Km for the enzyme.
-
Test Compound: Prepare serial dilutions of this compound and comparator compounds (e.g., Sunitinib) in 1x Kinase Buffer with a constant percentage of DMSO (not to exceed 1%).
-
-
Assay Procedure (96-well plate format):
-
To designated wells, add 20 µL of 1x Kinase Buffer (for "Blank" controls).
-
Add 25 µL of a master mixture containing Kinase Buffer, ATP, and the peptide substrate to all wells.
-
Add 5 µL of the serially diluted test compounds, positive control (Sunitinib), or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "Blank".
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol is adapted from methodologies described by BPS Bioscience and Selleck Chemicals.[8][18][19]
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This technique measures the rapid, enzyme-catalyzed hydration of CO2.
Principle: The hydration of CO2 produces a proton, causing a rapid decrease in the pH of the solution. A stopped-flow spectrophotometer rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO2-saturated solution. The resulting pH change is monitored by the change in absorbance of the pH indicator over a short time scale (milliseconds). Inhibitors will decrease the rate of this reaction.
Step-by-Step Protocol:
-
Prepare Solutions:
-
Buffer/Indicator Solution (Syringe A): Prepare a buffer (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red) and the desired concentration of purified hCA IX enzyme.
-
Substrate Solution (Syringe B): Prepare CO2-saturated water by bubbling pure CO2 gas into ice-cold deionized water for at least 30 minutes prior to and during the experiment.
-
Inhibitor Stock Solutions: Prepare concentrated stock solutions of this compound and comparator compounds (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument and syringes to a constant temperature (e.g., 25°C).
-
For the uninhibited reaction, load Syringe A with the enzyme/indicator solution and Syringe B with the CO2-saturated water.
-
For inhibited reactions, pre-incubate the enzyme/indicator solution with various concentrations of the test compound for a defined period before loading into Syringe A.
-
Initiate the instrument to rapidly mix equal volumes of the solutions from Syringe A and Syringe B.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time (e.g., 100-200 milliseconds).
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance vs. time curve.
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration compared to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of activity against the inhibitor concentration.
-
To determine the inhibition constant (Ki), the assay is repeated at different substrate (CO2) concentrations, and the data are analyzed using Michaelis-Menten and Lineweaver-Burk plots.
-
This protocol is based on standard methods for measuring CA activity.[10][20][21][22]
Visualizing the Mechanisms of Action
To better understand the cellular processes targeted, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Dual-Target Evaluation.
Conclusion and Future Directions
The chimeric structure of this compound presents a scientifically grounded hypothesis for a dual-acting anticancer agent. By leveraging the well-documented activities of the 2-oxoindole and benzenesulfonamide pharmacophores, this compound could potentially offer a synergistic therapeutic effect by simultaneously targeting tumor cell proliferation via kinase inhibition and modulating the tumor microenvironment through carbonic anhydrase inhibition.
The comparative data from established drugs like Sunitinib and clinical-stage CA IX inhibitors provide a clear benchmark for performance. The experimental protocols outlined in this guide offer a robust framework for validating this hypothesis and quantifying the potency and selectivity of this promising, albeit currently uncharacterized, molecule. Further investigation is warranted to synthesize and test this compound to determine if its theoretical potential translates into tangible, potent, and selective anticancer activity.
References
- MedchemExpress. Acetazolamide | CA IX Inhibitor. MedchemExpress.com. Accessed February 15, 2026.
- Rini, B. I., et al. Sunitinib efficacy against advanced renal cell carcinoma. The Journal of Urology, 2008.
- Angeli, A., et al. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 2014.
- MedchemExpress. Acetazolamide. MedchemExpress.com. Accessed February 15, 2026.
- Selleck Chemicals. Sunitinib (SU-11248). Selleckchem.com. Accessed February 15, 2026.
- BenchChem. Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. Benchchem.com, 2025.
- McDonald, P. C., et al. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Molecules, 2021.
- Tocris Bioscience. Sunitinib malate. Tocris.com. Accessed February 15, 2026.
- Powles, T.
- McDonald, P. C., et al. Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 2020.
- Dedhar, S., et al. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. JCO Precision Oncology, 2021.
- Wikipedia. Sunitinib. en.wikipedia.org. Accessed February 15, 2026.
- Targeted Oncology. Sunitinib Generates Clinical Activity After Immunotherapy Failure in Metastatic Renal Cell Carcinoma. Targeted Oncology, 2020.
- TargetMol. Indisulam | Carbonic Anhydrase | CDK. Targetmol.com. Accessed February 15, 2026.
- Seminars in Cancer Biology. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Seminars in Cancer Biology, 2014.
- Gieling, R. G., et al. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Molecules, 2021.
- BenchChem. A Comparative Guide: Vegfr-2-IN-45 vs. Sunitinib in Renal Cell Carcinoma Models. Benchchem.com, 2025.
- Son, H., et al. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 2021.
- Siffert, W., et al. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase.
- MedChemExpress. Sunitinib (SU 11248). Medchemexpress.com. Accessed February 15, 2026.
- Lee, H., et al.
- BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. bpsbioscience.com. Accessed February 15, 2026.
- Bruns, W., et al. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 1986.
- Lomelino, C. L., et al. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Journal of Molecular Biology, 2017.
- TargetMol. Indisulam. Targetmol.com. Accessed February 15, 2026.
- Jonsson, E. N., et al.
- AAT Bioquest. Carbonic anhydrase Inhibitors (IC50, Ki).
- Jennings, M. L., et al. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 2017.
- ResearchGate. In vitro VEGFR-2 inhibitory assay.
- ResearchGate. Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48.
- Zhang, T., et al. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8. Journal of Experimental & Clinical Cancer Research, 2025.
- Tocris Bioscience. Indisulam. Tocris.com. Accessed February 15, 2026.
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Bpsbioscience.com. Accessed February 15, 2026.
- ResearchGate. Combination of indisulam and SRPK1 inhibitor leads to apoptosis and prevents resistance to indisulam.
- Gao, A., et al. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia.
Sources
- 1. Phase II trial of sunitinib in patients with metastatic non-clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sunitinib efficacy against advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sunitinib malate | VEGFR | Tocris Bioscience [tocris.com]
- 12. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Indisulam | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
